Cas no 1806337-11-0 (4-Bromo-3-(2-cyanoethyl)benzoic acid)

4-Bromo-3-(2-cyanoethyl)benzoic acid 化学的及び物理的性質
名前と識別子
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- 4-Bromo-3-(2-cyanoethyl)benzoic acid
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- インチ: 1S/C10H8BrNO2/c11-9-4-3-8(10(13)14)6-7(9)2-1-5-12/h3-4,6H,1-2H2,(H,13,14)
- InChIKey: YOOFBWDNHCYIJU-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(=O)O)C=C1CCC#N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 258
- トポロジー分子極性表面積: 61.1
- 疎水性パラメータ計算基準値(XlogP): 2.1
4-Bromo-3-(2-cyanoethyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013022593-1g |
4-Bromo-3-(2-cyanoethyl)benzoic acid |
1806337-11-0 | 97% | 1g |
1,519.80 USD | 2021-06-24 | |
Alichem | A013022593-500mg |
4-Bromo-3-(2-cyanoethyl)benzoic acid |
1806337-11-0 | 97% | 500mg |
798.70 USD | 2021-06-24 | |
Alichem | A013022593-250mg |
4-Bromo-3-(2-cyanoethyl)benzoic acid |
1806337-11-0 | 97% | 250mg |
504.00 USD | 2021-06-24 |
4-Bromo-3-(2-cyanoethyl)benzoic acid 関連文献
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
4-Bromo-3-(2-cyanoethyl)benzoic acidに関する追加情報
Comprehensive Overview of 4-Bromo-3-(2-cyanoethyl)benzoic acid (CAS No. 1806337-11-0)
4-Bromo-3-(2-cyanoethyl)benzoic acid (CAS No. 1806337-11-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a benzoic acid backbone substituted with a bromo group at the 4-position and a 2-cyanoethyl moiety at the 3-position. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery and material science applications.
The growing interest in 4-Bromo-3-(2-cyanoethyl)benzoic acid is partly driven by its potential role in developing small-molecule inhibitors and bioconjugates. Researchers are exploring its utility in targeting specific enzymes or receptors, aligning with the current trend of precision medicine and personalized therapeutics. Additionally, its cyanoethyl group offers reactivity that can be leveraged in click chemistry and other modular synthetic approaches, which are highly sought after in modern organic chemistry.
From an industrial perspective, CAS No. 1806337-11-0 is often discussed in the context of high-value intermediates and custom synthesis. Companies specializing in contract research organizations (CROs) and fine chemical suppliers frequently list this compound due to its niche applications. Its synthesis typically involves palladium-catalyzed cross-coupling or electrophilic aromatic substitution, methods that are well-documented but require optimization for scalability.
Environmental and regulatory considerations are also critical when working with 4-Bromo-3-(2-cyanoethyl)benzoic acid. While it is not classified as a hazardous substance, proper handling protocols are essential to ensure safety. The compound’s stability under various pH conditions and solubility profiles are frequently studied to determine its suitability for green chemistry initiatives, a hot topic in sustainable scientific practices.
In the realm of analytical chemistry, 1806337-11-0 is characterized using techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods confirm its purity and structural integrity, which are paramount for research reproducibility. The compound’s chromatographic behavior and spectral data are often shared in open-access databases, supporting collaborative innovation.
Looking ahead, 4-Bromo-3-(2-cyanoethyl)benzoic acid is poised to play a pivotal role in emerging fields like proteolysis-targeting chimeras (PROTACs) and covalent drug design. Its modularity and functional groups align with the demand for multifunctional scaffolds in medicinal chemistry. As the scientific community continues to explore its applications, this compound remains a subject of both academic and industrial intrigue.
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